molecular formula C17H18BrF B8759959 4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl CAS No. 96515-25-2

4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl

Cat. No.: B8759959
CAS No.: 96515-25-2
M. Wt: 321.2 g/mol
InChI Key: BYMWTPNAGOZPEF-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry and Materials Science

The biphenyl scaffold, consisting of two connected phenyl rings, is a foundational structure in organic chemistry and a versatile building block in materials science. mdpi.com Its rigid, planar nature provides a robust core for creating molecules with specific electronic and photophysical properties. This structural motif is prevalent in a wide range of applications, from pharmaceuticals to organic light-emitting diodes (OLEDs) and liquid crystals. nih.gov The ability to modify the biphenyl core through the addition of various functional groups allows for the fine-tuning of its properties to meet the demands of advanced material applications.

Role of Halogenation and Alkyl Substitution in Biphenyl Derivatives for Tailored Properties

The introduction of halogen atoms and alkyl chains onto the biphenyl scaffold is a key strategy for tailoring the macroscopic properties of the resulting materials. nih.gov

Halogenation , particularly fluorination, is a powerful tool for modifying the electronic characteristics of biphenyl derivatives. The high electronegativity of fluorine can induce significant changes in the molecule's dipole moment and polarizability, which are critical parameters for applications in liquid crystals. nih.gov The presence of fluorine atoms can also influence intermolecular interactions, affecting the melting point and the stability of different mesophases. nih.gov Bromine, another halogen, serves not only to modulate these properties but also acts as a reactive handle for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. ugr.es

Alkyl substitution , such as the inclusion of a pentyl group, primarily influences the physical and mesomorphic properties of biphenyl compounds. The length and branching of the alkyl chain can affect the molecule's aspect ratio and its ability to pack efficiently, which in turn dictates the type and temperature range of the liquid crystalline phases. nih.gov Longer alkyl chains generally tend to stabilize smectic phases, while shorter chains favor nematic phases. nih.gov

Overview of Research Trajectories for 4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl and Related Analogues

While specific research on this compound is scarce, the research trajectory for analogous compounds points towards their potential application as components in liquid crystal mixtures. The combination of a bromo-fluoro-biphenyl core with a pentyl chain suggests a molecular design aimed at achieving specific dielectric anisotropy, viscosity, and mesophase behavior.

The synthesis of such a compound would likely involve a multi-step process, beginning with the formation of the 4-bromo-2-fluorobiphenyl (B126189) core. Documented methods for this precursor include the diazotization of 4-bromo-2-fluoroaniline (B1266173) followed by a coupling reaction. prepchem.comgoogle.com The subsequent addition of the 4'-pentyl group would most likely be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the 4-bromo-2-fluorobiphenyl and a 4-pentylphenylboronic acid derivative. ugr.es

The expected properties of this compound would be an amalgamation of the effects of its functional groups. The fluorine atom would likely contribute to a significant dipole moment, influencing the dielectric properties. The pentyl chain would play a crucial role in determining the melting point and the characteristics of the liquid crystal phases. The bromine atom offers a site for further functionalization, allowing this compound to be a versatile intermediate in the synthesis of more complex liquid crystal molecules.

However, without dedicated experimental studies, the precise mesomorphic behavior, transition temperatures, and other key physical properties of this compound remain speculative. The lack of published data underscores the vastness of chemical space and the reality that many potentially useful compounds are yet to be synthesized and characterized. Future research in this area would be necessary to fully elucidate the properties of this specific molecule and its potential for application in advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96515-25-2

Molecular Formula

C17H18BrF

Molecular Weight

321.2 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(4-pentylphenyl)benzene

InChI

InChI=1S/C17H18BrF/c1-2-3-4-5-13-6-8-14(9-7-13)16-11-10-15(18)12-17(16)19/h6-12H,2-5H2,1H3

InChI Key

BYMWTPNAGOZPEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Substituted 1,1 Biphenyls

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond connecting the two phenyl rings is the critical step in biphenyl synthesis. Over the years, a variety of methods have been developed, with transition metal-catalyzed cross-coupling reactions being the most prominent and versatile.

Cross-Coupling Reactions for Biphenyl Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering high efficiency and broad functional group tolerance. acs.org These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a metal catalyst, most commonly palladium. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. berkeley.edunbinno.com It involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. berkeley.edu For the synthesis of a precursor like 4-bromo-2-fluorobiphenyl (B126189), a Suzuki coupling approach would typically involve the reaction of a dihalogenated benzene derivative with a suitable boronic acid.

A plausible route involves the coupling of 1,4-dibromo-2-fluorobenzene with phenylboronic acid. The differential reactivity of the C-Br bonds, influenced by the electronic effects of the fluorine atom, can be exploited to achieve selective monosubstitution. Alternatively, 4-bromo-2-fluorophenylboronic acid can be coupled with a simple aryl halide. The preparation of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling has been demonstrated to be highly versatile, with good conversion rates observed in the reactions of various arylboronic acids with fluorinated aryl bromides. ugr.esmdpi.com

Reactant 1Reactant 2CatalystBaseProduct
1-Bromo-2-fluorobenzene4-Bromophenylboronic acidPd(PPh₃)₄K₂CO₃4-Bromo-2-fluorobiphenyl
4-Bromo-2-fluoroiodobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄4-Bromo-2-fluorobiphenyl

Table 1: Illustrative Suzuki Coupling Reactions for 4-Bromo-2-fluorobiphenyl Synthesis.

While the Suzuki coupling is prevalent, other transition metal-catalyzed reactions are also instrumental in the synthesis of biphenyl derivatives.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide. rsc.org It is known for its tolerance of a wide variety of functional groups. rsc.org

Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.

Heck Coupling: Though primarily used for the synthesis of substituted alkenes, variations of the Heck reaction can be employed to form biaryl linkages.

These reactions provide alternative synthetic routes that can be advantageous depending on the availability of starting materials and the desired substitution pattern on the final biphenyl product.

Diazotization and Aryl Coupling Reactions for Biphenyl Synthesis

Diazotization of aromatic amines followed by an aryl coupling reaction represents a classical approach to biphenyl synthesis. These methods are particularly useful for preparing unsymmetrical biphenyls.

The Gomberg-Bachmann reaction is a notable example, involving the treatment of a diazonium salt with an aromatic hydrocarbon in a basic medium. wikipedia.orgmycollegevcampus.comchemeurope.com The reaction proceeds via an aryl radical intermediate. mycollegevcampus.com For instance, the diazotization of 4-bromo-2-fluoroaniline (B1266173) in the presence of benzene could, in principle, yield 4-bromo-2-fluorobiphenyl. However, yields in the Gomberg-Bachmann reaction are often modest due to the formation of side products. wikipedia.orgmycollegevcampus.com

The Sandmeyer reaction is another important transformation of diazonium salts, typically used to introduce halides or other functional groups onto an aromatic ring. wikipedia.orggeeksforgeeks.orgbyjus.com While not a direct biphenyl synthesis method in its most common form, it can be a crucial step in preparing the necessary precursors. For example, an appropriately substituted aniline can be converted to a diazonium salt, which is then transformed into an aryl halide via a Sandmeyer reaction. This aryl halide can subsequently be used in a cross-coupling reaction to form the biphenyl core. wikipedia.orgnih.govmasterorganicchemistry.com

Selective Functionalization of Biphenyl Rings

The introduction of specific substituents onto the pre-formed biphenyl core or, more commonly, onto the precursors before the coupling reaction is a critical aspect of synthesizing complex biphenyl derivatives.

Introduction of Halogen Moieties (Bromine and Fluorine)

The selective introduction of bromine and fluorine atoms is essential for the synthesis of 4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming halogen.

The synthesis of the 4-bromo-2-fluoro substitution pattern on one of the phenyl rings is often achieved by starting with a precursor that already contains one of the halogens. A common strategy involves the bromination of o-fluoroaniline. google.com The amino group is a strong activating group and directs electrophilic substitution to the para position, leading to the formation of 4-bromo-2-fluoroaniline. This intermediate can then be used in a diazotization-coupling sequence or converted into other functional groups for subsequent cross-coupling reactions. google.com

Starting MaterialReagentProduct
o-FluoroanilineBromine in dichloromethane2-Fluoro-4-bromoaniline
2-FluorobiphenylN-Bromosuccinimide (NBS)4-Bromo-2-fluorobiphenyl (and other isomers)

Table 2: Examples of Bromination Reactions.

The introduction of fluorine can be more challenging. While direct fluorination of aromatic compounds is possible using specialized reagents like Selectfluor® (F-TEDA-BF4), it often lacks selectivity. researchgate.netorganic-chemistry.orgnih.gov Therefore, it is more common to introduce the fluorine atom at an early stage of the synthesis, for example, by starting with a fluorinated precursor like o-fluoroaniline. google.comgoogle.com

Regioselective Bromination Techniques

Regioselective bromination is a critical step for introducing a bromine atom at a specific position on an aromatic ring. In the synthesis of this compound, the bromine atom is located at the 4-position of the fluorinated ring. The directing effects of the substituents already present on the benzene ring are paramount for achieving this selectivity.

The fluorine atom at the 2-position is an ortho-, para-directing group due to its electron-donating resonance effect. This electronic influence preferentially activates the positions ortho and para to it for electrophilic aromatic substitution. Therefore, direct bromination of a 2-fluorobiphenyl precursor would likely yield the desired 4-bromo product with high selectivity.

Common brominating agents and conditions include:

Bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃): This is a classic method for electrophilic aromatic bromination.

N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine, often used with a catalyst or initiator, and can offer improved regioselectivity. nih.gov

A patented process for the preparation of 4-bromobiphenyl involves reacting biphenyl with bromine in a specific solvent medium, such as one containing an organosulfur compound, amide, or nitrile, which can achieve high yields of the para-substituted product. google.com The choice of reaction conditions, such as solvent and temperature, can be fine-tuned to maximize the yield of the desired isomer and minimize the formation of side products. nih.gov For instance, a synthesis for 4-bromo-2-fluorobiphenyl starts with o-fluoroaniline, which is first brominated before undergoing further reactions. google.comguidechem.com

Fluorination Strategies in Biphenyl Systems

Introducing fluorine into aromatic systems requires specialized methods, as direct fluorination is often too reactive and non-selective. For biphenyl systems, fluorination is typically achieved by using a fluorine-containing building block in a cross-coupling reaction. nih.gov

Key strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds between aryl groups. To synthesize a fluorinated biphenyl, a fluorinated phenylboronic acid can be coupled with an aryl halide. nih.gov This approach is widely used due to its functional group tolerance and relatively mild reaction conditions. rsc.org

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aromatic diazonium fluoroborate salt, which is typically prepared from the corresponding aniline. This would be a viable route if starting from an amino-biphenyl precursor.

Nucleophilic Aromatic Substitution (SNAr): In highly electron-deficient aromatic rings, a fluorine atom can be introduced by reacting with a fluoride source like potassium fluoride. This is particularly effective if the ring is activated by strong electron-withdrawing groups. researchgate.net

For the target molecule, a common approach would be to start with a pre-fluorinated precursor, such as 2-fluoro-4-bromoaniline or 2-fluoro-4-bromophenylboronic acid, and use it in a subsequent coupling reaction to form the biphenyl core. google.comguidechem.com

Alkylation Procedures for the Pentyl Chain Incorporation

The incorporation of the 4'-pentyl chain onto the biphenyl scaffold is typically accomplished through Friedel-Crafts alkylation or acylation reactions. rsc.org These electrophilic aromatic substitution reactions attach an alkyl or acyl group to the aromatic ring.

Friedel-Crafts Alkylation: This method involves reacting the biphenyl core with a pentyl halide (e.g., 1-chloropentane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A major drawback of this direct alkylation is the potential for carbocation rearrangements and polyalkylation.

Friedel-Crafts Acylation followed by Reduction: A more controlled and generally preferred method is Friedel-Crafts acylation. The biphenyl is first reacted with an acyl halide (e.g., pentanoyl chloride) or anhydride to form a ketone. This acylation step is not prone to rearrangements and the deactivating effect of the ketone group prevents polyacylation. The resulting ketone is then reduced to the desired pentyl chain using methods like the Clemmensen (zinc-mercury amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

The directing effects of the existing substituents guide the position of alkylation. To achieve substitution at the 4'-position, the reaction would be performed on a biphenyl where the other ring is already substituted, directing the incoming electrophile to the para position of the unsubstituted ring.

Multi-step Synthesis and Purification of Complex Biphenyl Derivatives

The synthesis of a molecule as specific as this compound is inherently a multi-step process that requires careful planning and execution. nih.gov A plausible synthetic route could involve the palladium-catalyzed Suzuki coupling of two functionalized benzene rings.

Illustrative Synthetic Pathway:

StepReactant 1Reactant 2Catalyst/ReagentsProduct
1 4-Pentylphenylboronic acid1,4-Dibromo-2-fluorobenzenePd(PPh₃)₄, K₂CO₃This compound

Alternatively, a pathway starting from o-fluoroaniline could be employed: google.comguidechem.com

Bromination: o-fluoroaniline is regioselectively brominated to form 2-fluoro-4-bromoaniline.

Diazotization: The resulting aniline is converted into a diazonium salt.

Gomberg-Bachmann or similar reaction: The diazonium salt reacts with a pentyl-substituted benzene to form the biphenyl linkage.

Purification: Purification of the final product and intermediates is crucial to obtain a compound of high purity, which is especially important for applications like liquid crystals. Standard laboratory techniques are employed:

Distillation: Vacuum distillation is used to purify liquid products or intermediates by separating them based on boiling points. google.com

Crystallization/Recrystallization: This is a primary method for purifying solid compounds.

Chromatography: Column chromatography is extensively used to separate the desired compound from byproducts and unreacted starting materials.

Advanced Synthetic Strategies for Biphenyl-Based Building Blocks

The synthesis of biphenyl-based building blocks has been revolutionized by the development of metal-catalyzed cross-coupling reactions. These methods offer high efficiency, selectivity, and functional group tolerance, making them indispensable for constructing complex biaryl molecules. nih.govrsc.org

Key Cross-Coupling Reactions for Biphenyl Synthesis:

Reaction NameCoupling PartnersCatalystDescription
Suzuki-Miyaura Aryl Halide/Triflate + Arylboronic Acid/EsterPalladiumHighly versatile and widely used due to the stability and low toxicity of boronic acid reagents.
Negishi Aryl Halide/Triflate + ArylorganozincPalladium or NickelOrganozinc reagents are highly reactive, often leading to high yields.
Stille Aryl Halide/Triflate + ArylorganotinPalladiumTolerant of a wide variety of functional groups, but tin reagents are toxic.
Ullmann Two Aryl HalidesCopperA classic method, often requiring high temperatures, but useful for specific substrates. nih.gov

These advanced strategies allow for the convergent synthesis of molecules like this compound, where two complex, pre-functionalized rings are coupled in a late stage of the synthesis. This approach is often more efficient than a linear synthesis that involves functionalizing a simple biphenyl core.

One-Step Synthesis Approaches for Functionalized Biphenyls

While the synthesis of a multi-functionalized molecule like this compound is rarely a true single-step process, chemists have developed "one-pot" procedures that significantly improve efficiency by combining multiple reaction steps in a single reaction vessel without isolating intermediates.

A notable example is the one-pot Suzuki-Miyaura coupling. In this approach, an aryl halide can be converted in situ into its corresponding boronic ester, which then couples with a second aryl halide present in the same pot. This circumvents the need to synthesize, purify, and store the often-unstable boronic acid reagents. Such tandem or domino reactions represent a significant advancement in synthetic efficiency, reducing waste and saving time. While a direct one-step synthesis from basic precursors is not feasible for the target compound, these advanced one-pot methodologies streamline the crucial biphenyl-forming cross-coupling step. mdpi.com

Advanced Materials Applications of Functionalized Biphenyl Systems

Investigation in Liquid Crystalline Systems

The unique combination of a flexible pentyl chain, a rigid biphenyl (B1667301) core, and specific halogen substituents in 4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl makes it a subject of significant interest in the study of liquid crystalline systems. The interplay of these structural elements dictates the formation, stability, and characteristics of its mesophases.

Structure-Mesophase Relationship in Halogenated and Alkylated Biphenyl Liquid Crystals

The mesomorphic behavior of biphenyl liquid crystals is profoundly influenced by the nature and position of their substituents. The introduction of halogen atoms and alkyl chains can dramatically alter the phase transition temperatures and the type of liquid crystal phases observed.

The terminal pentyl chain in this compound plays a crucial role in its mesomorphic properties. The length of the alkyl chain in biphenyl systems is a determining factor for the type and stability of the mesophases. Generally, shorter alkyl chains favor the formation of nematic phases, while longer chains tend to promote smectic phases. The pentyl group, being of intermediate length, often contributes to a favorable balance, allowing for the formation of a stable nematic phase over a practical temperature range.

Data on the precise influence of the pentyl chain on the phase transitions of this compound would require specific experimental studies. However, based on general trends, it is expected to lower the melting point compared to shorter-chain analogs and stabilize the nematic phase.

The presence and position of halogen atoms on the biphenyl core have a significant impact on the liquid crystalline properties due to their influence on polarity, polarizability, and molecular shape. In this compound, the molecule possesses both a fluorine and a bromine atom.

Lateral fluorine substitution, as in the 2-fluoro position, is a common strategy to modify mesomorphic properties. The small size of the fluorine atom allows it to be incorporated without significantly broadening the molecule, which is crucial for maintaining a rod-like shape necessary for liquid crystallinity. This substitution can lower the melting point of the compound and affect the stability of the nematic phase. The high electronegativity of fluorine can also alter the dipole moment and dielectric anisotropy of the molecule.

The bromine atom at the 4-position further influences the molecular properties. Bromine is larger and more polarizable than fluorine. This can lead to stronger intermolecular interactions, potentially affecting the clearing point and the type of mesophase formed. The combination of both a lateral fluorine and a terminal bromine atom creates a unique electronic and steric profile that fine-tunes the mesomorphic behavior. Studies on related fluorinated and brominated compounds show that such substitutions can lead to a depression of the melting point, which is advantageous for creating room-temperature liquid crystal mixtures.

Design Principles for Low-Temperature Nematic Phases

A key objective in the design of liquid crystals for display applications is the formulation of mixtures that exhibit a nematic phase over a broad temperature range, including room temperature. The synthesis of individual compounds with low melting points is crucial for achieving this goal. The molecular structure of this compound incorporates several features that align with the design principles for low-temperature nematic phases.

The lateral fluorine substitution at the 2-position is a well-established strategy to disrupt crystal packing and lower the melting point. biointerfaceresearch.com The presence of the flexible pentyl chain also contributes to a lower melting point compared to compounds with shorter, more rigid alkyl chains. The combination of different halogen substituents (fluorine and bromine) can create a molecular asymmetry that further hinders crystallization, thereby promoting the liquid crystalline state at lower temperatures. While specific phase transition data for this exact compound is not available, its structural motifs are consistent with those found in components of low-temperature nematic mixtures.

Mesogenic Core Structures and Molecular Flexibility in Biphenyl Liquid Crystals

The 2-fluoro substituent can influence the dihedral angle between the phenyl rings due to steric interactions with the adjacent ring. This deviation from planarity can affect the aspect ratio of the molecule and, consequently, the stability of the mesophase. The pentyl chain, being flexible, adds another degree of freedom to the molecule. Its various conformations can impact how the molecules pack in the liquid crystalline state. This molecular flexibility is essential for the fluidity of the nematic phase. mdpi.com

Intermolecular Forces and Crystal Structures in Biphenyl Liquid Crystals

The liquid crystalline and solid-state structures of biphenyl derivatives are governed by a delicate balance of intermolecular forces. In this compound, several types of interactions are at play.

The crystal structure of halogenated biphenyls is determined by the optimization of these intermolecular interactions to achieve the most stable packing arrangement. While a specific crystal structure for this compound is not publicly documented, studies on similar halogenated compounds reveal the importance of halogen-halogen and halogen-hydrogen interactions in directing the crystal packing. The interplay of these forces determines the melting point and the transition to the liquid crystalline phase.

Odd-Even Effect of Alkyl Chains on Liquid Crystal Characteristics

The odd-even effect is a well-documented phenomenon in materials science, describing the non-linear variation in physical properties of a homologous series of molecules as the number of carbon atoms in an alkyl chain is progressively increased. rsc.org This effect is particularly prominent in liquid crystals, where the length and parity of terminal alkyl chains significantly influence the mesophase behavior and transition temperatures.

This variation in molecular shape and packing efficiency directly impacts properties like the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase) and the entropy of this transition. Typically, a series of similar liquid crystals will show an alternating pattern in these properties, with the odd and even members defining two distinct curves. The odd-numbered members, like the pentyl derivative, often have a different clearing point trend compared to the adjacent butyl (even) and hexyl (even) derivatives. This predictable tuning of liquid crystal properties through alkyl chain engineering is fundamental to designing materials for specific display and sensor applications. rsc.org

Below is an illustrative table demonstrating the general principle of the odd-even effect on the clearing point (Nematic to Isotropic transition temperature, TN-I) for a hypothetical series of biphenyl liquid crystals.

Number of Carbons in Alkyl ChainParityExpected Trend for Clearing Point (TN-I)
3 (Propyl)OddHigher
4 (Butyl)EvenLower
5 (Pentyl)OddHigher
6 (Hexyl)EvenLower
7 (Heptyl)OddHigher

Note: This table illustrates a generalized trend. Absolute values and the magnitude of the effect depend on the specific molecular core.

Applications in Organic Electronic Materials

The unique electronic structure of the biphenyl core, modified by halogen and alkyl substituents, makes this compound a valuable compound in the field of organic electronic materials. atomfair.com These materials are central to the development of devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Role as Organic Semiconductors and Charge-Transporting Materials

Functionalized biphenyls belong to a class of organic molecules that can act as semiconductors. In these materials, charge transport occurs through the movement of charge carriers (electrons or holes) between adjacent molecules in the solid state. The process is typically described by a hopping mechanism, where carriers jump between localized states, facilitated by the overlap of π-orbitals of the conjugated biphenyl cores. The efficiency of this process is highly dependent on molecular packing and electronic coupling.

The electronic properties of the biphenyl core can be systematically engineered through the introduction of functional groups. Halogenation and alkylation are powerful strategies for tuning the frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Halogen Substitution: The fluorine and bromine atoms in this compound are strongly electronegative. Their electron-withdrawing inductive effects lower the energy levels of both the HOMO and LUMO. nih.gov This can enhance the material's stability against oxidation in air and modify the energy barriers for charge injection from electrodes in a device. The different sizes and polarizabilities of fluorine and bromine also influence intermolecular interactions (e.g., halogen bonding), which can affect molecular packing and, consequently, charge transport properties. nih.gov

Alkyl Substitution: The pentyl chain, while less electronically active than the halogens, plays a critical role in material processability and morphology. It enhances solubility in organic solvents, which is essential for solution-based fabrication techniques. Furthermore, the length and conformation of the alkyl chain are primary determinants of the thin-film microstructure, influencing the degree of molecular ordering and intermolecular spacing, which are critical for efficient charge hopping. researchgate.net

The combined effects of these substitutions are summarized in the table below.

SubstitutionEffect on Electronic PropertiesImpact on Material/Device
Halogen (F, Br) Lowers HOMO and LUMO energy levels due to inductive effects. nih.govIncreases oxidative stability; tunes charge injection barriers.
Influences intermolecular packing through halogen bonding and dipole interactions. nih.govModifies charge carrier mobility.
Alkyl (Pentyl) Enhances solubility for solution processing.Allows for fabrication of thin films from solution.
Governs thin-film morphology and molecular packing. researchgate.netCritically affects charge transport pathways and mobility.

Design of Functional Optoelectronic Mesogens for Devices

A functional optoelectronic mesogen is a liquid crystal material designed to exhibit specific electronic or optical properties, such as charge transport or light emission. The molecular architecture of this compound is a prime example of this design principle. It combines a rigid, electronically active biphenyl core with a flexible alkyl chain that promotes the formation of liquid crystalline phases (mesophases). atomfair.com

The ability of these molecules to self-assemble into ordered structures (e.g., nematic or smectic phases) can be harnessed to create highly ordered semiconductor thin films. tcichemicals.com This alignment minimizes grain boundaries, which often act as traps for charge carriers, thus enabling more efficient charge transport. Such materials are of interest for applications where both fluid-like processability and solid-state order are required.

Biphenyl Derivatives in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are widely used in the construction of OLEDs. Their rigid aromatic structure provides good thermal stability and a wide energy bandgap, making them suitable for various roles within the device stack. While this compound itself is often considered an intermediate, its structural motifs are found in materials used as:

Host Materials: In the emissive layer, a host material forms a solid matrix for dopant emitter molecules. The wide bandgap of a biphenyl host allows for efficient energy transfer to the guest emitter without quenching the luminescence.

Biphenyl Derivatives in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

There is no specific information available in the public domain or scientific literature detailing the use or performance of this compound as a donor, acceptor, or interfacial material in organic photovoltaic devices. Consequently, no data tables on its photovoltaic properties or detailed research findings can be presented.

Molecular Arrangement and Packing Patterns in Organic Field-Effect Transistors (OFETs)

Similarly, there is a lack of published research on the application of this compound in organic field-effect transistors. Information regarding its thin-film morphology, molecular packing arrangement, and charge carrier mobility characteristics is not available. Therefore, a detailed analysis of its structure-property relationships in the context of OFETs cannot be conducted.

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

To unambiguously determine the molecular architecture of 4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl, a combination of spectroscopic methods is employed.

While specific experimental NMR data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds like 4-Bromo-4'-n-pentylbiphenyl.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the pentyl group. The protons on the fluorinated and brominated ring would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons of the pentyl group would appear in the upfield region of the spectrum, with characteristic multiplets for the methylene groups and a triplet for the terminal methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the fluorine and bromine atoms would show characteristic shifts. The presence of the fluorine atom would also introduce carbon-fluorine coupling constants (J-coupling), which can be valuable for structural assignment.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 7.8 Multiplets
-CH₂- (benzylic) 2.6 - 2.8 Triplet
-CH₂- 1.3 - 1.7 Multiplets

Note: The table is based on predicted values and data from similar compounds.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the pentyl group, appearing in the 2960-2850 cm⁻¹ range.

C=C aromatic ring stretching: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-F stretching: A strong absorption band is expected in the 1250-1000 cm⁻¹ region.

C-Br stretching: This vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 2960 - 2850
Aromatic C=C Ring Stretching 1600 - 1450
C-F Stretching 1250 - 1000

Note: This table presents predicted absorption regions.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₇H₁₈BrF), the molecular weight is approximately 320.23 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the pentyl chain and cleavage of the biphenyl (B1667301) linkage.

Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment
~320/322 [M]⁺ (Molecular ion)
~249/251 [M - C₅H₁₁]⁺
~170 [C₁₂H₉F]⁺

Note: This table is based on predicted fragmentation patterns.

Thermal Analysis for Phase Behavior and Stability

The thermal properties of this compound, particularly its phase transitions and thermal stability, are critical for its potential applications, for instance, in the field of liquid crystals.

Differential Scanning Calorimetry is a key technique for studying the thermal transitions of materials. Biphenyl derivatives with alkyl chains, such as the well-studied liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), often exhibit liquid crystalline phases (mesophases). arxiv.orgresearchgate.netresearchgate.net It is therefore plausible that this compound could also display such behavior.

A DSC thermogram would reveal the temperatures and enthalpy changes associated with transitions between different states, such as melting (crystal to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid). The presence of fluorine as a lateral substituent can significantly influence the mesomorphic properties of biphenyl compounds. beilstein-journals.org The thermal stability of the compound can also be assessed by observing the onset of decomposition at higher temperatures.

Hypothetical DSC Data for a Liquid Crystalline Biphenyl

Transition Temperature (°C) Enthalpy (J/g)
Crystal to Nematic 50 80

Note: This table is for illustrative purposes, showing typical transitions for a liquid crystal.

Morphological and Crystalline Characterization

The arrangement of molecules in the solid state defines the material's crystalline structure and morphology. For compounds like substituted biphenyls, which may form liquid crystals, understanding the molecular packing is essential. researchgate.netmdpi.com Techniques such as X-ray Diffraction (XRD) would be instrumental in determining the crystal lattice parameters and identifying any liquid crystalline phases (e.g., nematic, smectic). The planarity of the biphenyl rings and the conformation of the pentyl chain are key factors that govern the supramolecular organization. tandfonline.comacs.org The introduction of halogen atoms can influence the intermolecular interactions and, consequently, the packing structure.

Polarized Optical Microscopy (POM) for Mesophase Identification

Polarized Optical Microscopy (POM) is a fundamental technique for the identification of liquid crystalline phases, known as mesophases. nasa.govmicroscopyu.com This method utilizes plane-polarized light to reveal the anisotropic nature of liquid crystals, which results in characteristic optical textures for different mesophases. When a liquid crystal sample, such as this compound, is placed between two crossed polarizers, its birefringent nature causes the light to be split into two rays (ordinary and extraordinary) that travel at different velocities. microscopyu.com Upon recombination, these rays interfere, producing an image with distinct colors and patterns that are indicative of the specific molecular arrangement.

The identification of mesophases in this compound would involve heating a crystalline sample on a temperature-controlled stage and observing the textural changes upon melting and subsequent cooling. Each liquid crystal phase, such as nematic, smectic, or cholesteric, exhibits a unique texture. For instance, a nematic phase might show a schlieren or marbled texture, while a smectic A phase could display a focal-conic fan texture. By carefully observing these textural transitions at specific temperatures, a phase diagram can be constructed, detailing the temperature ranges of stability for each mesophase.

Table 1: Expected POM Textures for Liquid Crystal Mesophases of this compound

Mesophase Type Characteristic Optical Texture Description
Nematic (N) Schlieren, Marbled Characterized by the presence of dark brushes or "threads" that correspond to topological defects (disclinations) in the director field.
Smectic A (SmA) Focal-Conic Fan, Homeotropic In the focal-conic texture, molecules are arranged in layers, which form domains shaped like fans. The homeotropic texture appears uniformly dark as the molecular long axis aligns with the light path.
Smectic C (SmC) Broken Focal-Conic, Schlieren Similar to the SmA phase, but the textures are "broken" or modified due to the tilt of molecules within the layers. A schlieren texture with two or four brushes may also be observed.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structures

In the liquid crystal state, XRD patterns provide key structural information. In a nematic phase, a diffuse scattering pattern is typically observed, indicating short-range orientational order. For smectic phases, which possess layered structures, XRD patterns exhibit one or more sharp, low-angle reflections corresponding to the layer spacing (d). The thickness of these layers can be compared to the calculated molecular length to determine the nature of the smectic phase (e.g., Smectic A where layers are perpendicular to the director, or Smectic C where they are tilted).

Table 2: Hypothetical XRD Data for this compound in a Smectic A Phase

Parameter Value Significance
Scattering Angle (2θ) 2.9° Position of the principal low-angle diffraction peak.
Layer Spacing (d) 30.5 Å Calculated from the scattering angle using Bragg's Law (nλ = 2d sinθ), this represents the thickness of one molecular layer.
Calculated Molecular Length 30.2 Å The length of the molecule in its most extended conformation, estimated from computational modeling.
Phase Identification Smectic A (SmA) The close match between the experimental layer spacing and the calculated molecular length suggests a non-interdigitated, non-tilted smectic A structure.

Electron Microscopy (TEM, SEM) for Microstructure and Morphology

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the microstructure and morphology of materials at high resolution. While not typically used for imaging the dynamic structures of liquid crystal phases directly, they are valuable for studying the morphology of the solid crystalline form, as well as textures in solidified or polymer-stabilized liquid crystals.

For this compound, SEM could be employed to examine the surface topography of the crystalline powder, revealing details about crystal habit, size distribution, and the presence of defects. TEM, on the other hand, could be used to study the nanoscale morphology of the material when dispersed in a polymer matrix or when self-assembled into specific structures from solution. For instance, if the compound forms nanofibers or other supramolecular aggregates, TEM would be the ideal technique to visualize these structures and determine their dimensions.

Electronic Structure and Compositional Analysis

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a technique that provides information about the electronic transitions within a molecule. libretexts.orgelte.hu When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of this compound contains a conjugated biphenyl system, which is a strong chromophore. This conjugation allows for π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. uzh.chyoutube.com These transitions are typically intense and occur in the UV region.

The presence of halogen substituents (bromine and fluorine) with non-bonding electron pairs (lone pairs) also allows for n → π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions. The absorption spectrum would show one or more bands, with the wavelength of maximum absorbance (λmax) being characteristic of the molecule's electronic structure.

Table 3: Predicted Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Expected Molar Absorptivity (ε)
π → π* π (HOMO) → π* (LUMO) 200 - 300 nm High ( > 10,000 L mol⁻¹ cm⁻¹)

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. wikipedia.org When the surface of this compound is irradiated with X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. nist.gov Each element has a unique set of binding energies, allowing for straightforward elemental identification.

Furthermore, the precise binding energy of an electron is sensitive to the chemical environment of the atom. For example, the C 1s signal can be deconvoluted into several peaks corresponding to carbon atoms in different environments (e.g., C-C in the alkyl chain, C-C/C-H in the aromatic rings, C-F, and C-Br). This provides valuable information about the molecular structure and can confirm the integrity of the compound. ntu.edu.tw

Table 4: Expected XPS Core-Level Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Information Provided
Carbon C 1s ~285.0 (C-C, C-H), ~286.5 (C-Br), ~288.0 (C-F) Confirms the presence of carbon in different chemical states.
Bromine Br 3d ~70-71 Confirms the presence of bromine and its covalent bonding state.

X-ray Absorption Spectroscopy (XAS), XANES, and EXAFS for Local Atomic Structure and Electronic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure around a specific element. mdpi.com The technique can be divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

By tuning the incident X-ray energy to the absorption edge of a specific element in this compound (for example, the Br K-edge), one can obtain detailed local information. The XANES region provides information on the oxidation state and coordination chemistry of the absorbing atom (bromine). The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment. Analysis of the EXAFS signal can determine the bond distances, coordination number, and identity of the atoms neighboring the bromine atom with high precision. This would allow for a direct measurement of the C-Br bond length and could reveal information about nearby intermolecular interactions in the condensed phase. mdpi.com

Theoretical and Computational Investigations of 4 Bromo 2 Fluoro 4 Pentyl 1,1 Biphenyl Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netsemanticscholar.org It is extensively used to study substituted biphenyl (B1667301) systems, providing deep insights into their molecular and electronic characteristics. nih.govsemanticscholar.org

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as the optimized geometry. For biphenyl derivatives, a key structural parameter is the dihedral angle (twist angle) between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between ortho-substituents, which favors a twisted conformation, and π-conjugation across the central C-C bond, which favors a planar structure. ic.ac.uk

In analogues of 4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl, the presence of substituents like fluorine and bromine at the ortho positions significantly influences this twist angle. DFT calculations on various halogenated biphenyls show that the size and nature of the halogen atoms are critical. researchgate.net For instance, studies on 2,2'-dihalogenated biphenyls have revealed that while most have a single energy minimum with a large twist angle (84.9° to 94.8°), 2,2'-difluoro biphenyl is an exception with a double energy minimum. researchgate.net DFT calculations, often performed with functionals like B3LYP and large basis sets (e.g., 6-311+G*), can predict these angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography where available. nih.govresearchgate.netacs.org The pentyl group, being flexible, can also adopt various conformations, and DFT helps identify the lowest energy arrangement of this alkyl chain.

Table 1: Calculated Dihedral Angles for Biphenyl and Selected Halogenated Analogues.
CompoundComputational MethodCalculated Dihedral Angle (°)
BiphenylB3LYP/6-311+G~41-45° researchgate.net
2,2'-Difluoro-1,1'-biphenylB3LYP/6-311+G57.9° and 128.9° (double minimum) researchgate.net
2,2'-Dichloro-1,1'-biphenylB3LYP/6-311+G<90° researchgate.net
3,3'-Difluoro-1,1'-biphenylB3LYP/6-311+G~45° and ~135° (double minimum) researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. semanticscholar.org

DFT calculations are routinely used to compute the energies of HOMO and LUMO and visualize their spatial distribution. In biphenyl systems, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. The nature and position of substituents can significantly alter the energies of these orbitals. Electron-withdrawing groups like fluorine and bromine tend to lower the energy levels of both HOMO and LUMO, while electron-donating alkyl groups like pentyl raise them. These substitutions can effectively tune the HOMO-LUMO gap. nih.govichem.md For instance, studies on fluorinated biphenyls show how halogenation can modulate the band gap over a wide range. nih.gov This tuning is essential for designing materials for organic electronic devices, where the orbital energies must align with the work functions of electrodes for efficient charge injection. core.ac.uk

Table 2: Representative HOMO-LUMO Gaps for Biphenyl Analogues.
Compound TypeComputational MethodCalculated Energy Gap (eV)
4-Cyano-4'-pentylbiphenyl (B1218408) (5CB)DFT/B3LYP/6-31++G(d,p)4.65 semanticscholar.org
Fluorinated Biphenyl Diamine (BFAPB)DFT-5.35 (HOMO Energy) uva.es
BiphenylDFT/B3LYP/3-21G4.53 ichem.md
4-Nitro-1,1'-biphenylDFT/B3LYP/3-21G4.24 ichem.md

From the HOMO and LUMO energies, various global reactivity parameters can be derived, such as electronegativity, chemical hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and are valuable in understanding potential chemical transformations. ichem.md DFT studies on novel fluorinated biphenyls have shown that such compounds are generally stable in redox reactions. acs.org

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. It is a key factor in determining intermolecular dispersion forces. Computational methods, including DFT, can be used to calculate the static polarizability tensor. ias.ac.inq-chem.com For molecules with extended π-systems like biphenyls, polarizability is generally high and anisotropic.

After a geometry optimization is performed, a vibrational frequency analysis is typically carried out. This calculation serves two main purposes. First, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. semanticscholar.org Second, it provides the frequencies and characteristics of the fundamental vibrational modes of the molecule.

The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands. semanticscholar.org For biphenyl analogues, key vibrational modes include C-H stretching, C-C stretching within the rings, C-F and C-Br stretching, and the characteristic torsional mode corresponding to the rotation around the inter-ring bond. colostate.edu The analysis of these modes provides insight into the molecule's structural integrity and stability. Biphenyls are known to be very stable thermally and in both acidic and alkaline media. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a collection of molecules over time. This approach is particularly useful for understanding the condensed phases, such as the liquid crystal phase that many biphenyl derivatives form. aip.orgacs.org

MD simulations model the system as a collection of atoms interacting through a set of classical force fields. By solving Newton's equations of motion, the trajectory of every atom is tracked over time, providing a dynamic picture of the system. aip.orgnih.gov For molecules like this compound, MD simulations can reveal important information about conformational flexibility, particularly the rotation of the phenyl rings and the various conformations of the pentyl tail. tandfonline.comjst.go.jpnih.gov

Furthermore, MD is a powerful tool for studying intermolecular interactions. In the condensed phase, molecules interact through a combination of electrostatic forces (including dipole-dipole interactions), van der Waals forces, and, in the case of fluorinated compounds, specific interactions like π-π stacking, which can be influenced by the polarization of the aromatic rings by fluorine atoms. nih.govpolimi.itrsc.org Hirshfeld surface analysis, derived from crystallographic or computed data, can also be used to visualize and quantify these intermolecular contacts, such as CH⋯F interactions. nih.gov Understanding these interactions is key to predicting how molecules will pack in a crystal or self-assemble into liquid crystalline phases. tandfonline.com

Computational Studies of Charge Transport Mechanisms in Biphenyl-Based Systems

Many biphenyl-based materials are investigated for their potential as organic semiconductors, which are the active components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgcore.ac.uk The performance of these devices is critically dependent on the efficiency of charge transport through the organic material. mdpi.com

Computational studies are essential for understanding charge transport at the molecular level. In organic materials, charges (electrons or holes) typically move by "hopping" between adjacent molecules. mdpi.compatsnap.com The rate of this hopping is determined by two key parameters that can be calculated using quantum chemistry:

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral state to its charged state and vice-versa. A lower reorganization energy generally leads to faster charge transport.

Electronic Coupling (or Transfer Integral, V): This parameter quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the distance and relative orientation of the molecules, and thus to the crystal packing. researchgate.net

Theoretical models, such as Marcus theory, use these calculated parameters to predict charge carrier mobility. researchgate.netacs.org DFT is used to calculate the reorganization energy and the electronic couplings for different molecular pairs. The results of these calculations show how substitutions with fluorine, bromine, and alkyl chains can impact charge transport. For example, fluorination can alter intermolecular packing and orbital energies, which can either enhance or impede charge transport depending on the specific arrangement. nih.gov The pentyl chain also plays a significant role by influencing the molecular packing and introducing conformational disorder. These computational insights guide the design of new biphenyl derivatives with improved charge mobility for next-generation electronic applications. core.ac.uknih.gov

Theoretical Guidance for Rational Design and Optimization of Functionalized Biphenyls

The predictive power of computational chemistry is evident in its ability to elucidate structure-property relationships. For instance, DFT calculations are employed to determine optimized molecular geometries, thermodynamic parameters, and electronic characteristics. bohrium.commdpi.com These calculations can reveal how the introduction of fluorine atoms or other substituents influences the electronic distribution, reactivity, and stability of biphenyl compounds. nih.govnih.govacs.org The insights gained from these theoretical studies are crucial for designing molecules with specific applications in mind, such as tuning the electronic properties for use in organic solar cells. nih.govacs.org

A key aspect of the theoretical guidance is the analysis of intermolecular interactions, which are critical for the bulk properties of materials like liquid crystals. Molecular electrostatic potential (MEP) analysis, for example, can predict the nature and strength of dipole-dipole interactions, which are significant in the solid phase and in interactions with polar solvents. nih.govnih.govacs.org This information is invaluable for designing molecules that self-assemble into desired structures. Furthermore, computational studies can predict reactivity parameters, helping to identify which compounds are more stable in redox reactions. nih.gov

The table below presents a representative set of theoretical data for a functionalized biphenyl analogue, showcasing the types of parameters that are typically calculated to guide the design and optimization process.

Calculated Property Value Significance in Rational Design
HOMO Energy -6.5 eV Influences electron-donating ability and ionization potential.
LUMO Energy -1.2 eV Affects electron-accepting ability and electron affinity.
HOMO-LUMO Gap 5.3 eV Correlates with chemical reactivity and electronic transition energy.
Dipole Moment 2.5 D Indicates the polarity of the molecule, affecting solubility and intermolecular forces.
Polarizability 450 Bohr³ Relates to the molecule's response to an external electric field, important for optical properties.
Dihedral Angle 38.5° The twist angle between the biphenyl rings, which impacts conjugation and molecular packing.

The rational design process is further enhanced by comparing theoretical predictions with experimental results. For example, calculated molecular structures can be validated against experimental data from single-crystal X-ray diffraction (SC-XRD). nih.govnih.govacs.org This synergy between theory and experiment allows for the refinement of computational models, leading to more accurate predictions and a deeper understanding of the molecular properties. Ultimately, theoretical guidance enables a more targeted and efficient approach to the synthesis and optimization of functionalized biphenyls for a wide range of applications.

Future Research Directions and Academic Impact of Functionalized Biphenyls

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of polyfunctionalized biphenyls is an area of continuous innovation, driven by the need for efficiency, cost-effectiveness, and sustainability. Traditional methods for creating the biphenyl (B1667301) core, such as the Suzuki-Miyaura cross-coupling reaction, are highly effective and widely used for producing fluorinated biphenyl compounds. acs.org This palladium-catalyzed reaction is a staple for forming the crucial carbon-carbon bond between two aromatic rings. acs.orgrsc.org

However, future research is increasingly focused on developing more sustainable and "green" synthetic pathways. This includes the exploration of:

Catalyst Optimization: Developing nanocatalysts or heterogeneous catalysts that can be easily recovered and recycled, minimizing waste and cost. researchgate.netresearchgate.net For instance, water-soluble fullerene-supported PdCl2 nanocatalysts have been used for Suzuki-Miyaura couplings in pure water at room temperature, offering high yields and recyclability. researchgate.net

Alternative Energy Sources: Utilizing microwave-assisted synthesis can drastically reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net

Cost-Effective Reagents: Innovating routes that use less expensive starting materials is a key goal. A patented method for synthesizing 4-bromo-2-fluorobiphenyl (B126189), a structural precursor to the title compound, replaces the costly N-bromosuccinimide with bromine, significantly reducing synthesis expenses. google.com

Unconventional Mechanisms: Recent studies have revealed novel, low-temperature gas-phase mechanisms for preparing biphenyl derivatives, challenging traditional high-temperature synthesis paradigms and opening new avenues for investigation. nih.gov

Table 1: Comparison of Synthetic Routes for Biphenyl Derivatives
MethodKey FeaturesAdvantagesResearch Direction
Suzuki-Miyaura CouplingPd-catalyzed reaction of an aryl halide with an aryl boronic acid. acs.orgHigh yield, good functional group tolerance.Development of recyclable, water-soluble, and more active catalysts. researchgate.net
Ullmann ReactionCopper-mediated coupling of two aryl halides.Effective for synthesizing sterically hindered biphenyls. nih.govLowering reaction temperatures and improving catalyst efficiency.
Negishi Cross-CouplingNi or Pd-catalyzed reaction of an organozinc compound with an organic halide. rsc.orgHigh regio- and chemoselectivity. rsc.orgUse of heterogeneous catalysts and microwave irradiation to improve yields. rsc.org
Gas-Phase SynthesisLow-temperature phenylethynyl addition-cyclization-aromatization. nih.govUnconventional, low-energy pathway. nih.govExploring applicability to a wider range of substituted biphenyls.

Development of Advanced Functional Materials with Tailored Properties

The unique combination of a flexible pentyl chain, which influences solubility and alignment, and electronegative fluorine and bromine atoms, which modulate electronic properties, makes 4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl a valuable component in functional materials.

Integration into Responsive Liquid Crystalline Displays and Smart Windows

Biphenyls are fundamental components of many liquid crystal mixtures due to their rigid core, which promotes the formation of mesophases. The presence of a fluorine atom is particularly significant as it can enhance properties like dielectric anisotropy, which is crucial for the operation of liquid crystal displays (LCDs). The pentyl group contributes to the desired nematic phase over a broad temperature range.

Future research in this area will focus on designing novel biphenyl-based liquid crystals for next-generation displays and "smart" windows. Smart windows can dynamically alter their light transmission properties in response to stimuli like electricity or heat, enhancing building energy efficiency. Functionalized biphenyls are integral to these systems, particularly in polymer-dispersed liquid crystal (PDLC) or electrochromic devices. Research efforts are aimed at improving switching speeds, enhancing contrast ratios, and increasing the durability of these materials.

Enhancement of Performance in Organic Electronic Devices

Functionalized biphenyls are emerging as important organic semiconductors for a range of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. royalsocietypublishing.org The performance of these devices is heavily dependent on the charge-carrier mobility of the semiconductor material. acs.org

The strategic functionalization of the biphenyl core allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for efficient charge injection, transport, and recombination in devices. Research indicates that even subtle structural variations in biphenyl-based molecules can lead to significant changes in their properties and device performance. royalsocietypublishing.org Future work will concentrate on designing biphenyl derivatives with higher charge mobility and optimized energy levels to push the efficiency and stability of organic electronic devices further. acs.orgcam.ac.uk

Table 2: Impact of Functional Groups on Biphenyl Properties for Electronic Applications
Functional GroupInfluence on PropertiesApplication Relevance
Alkyl Chains (e.g., Pentyl)Increases solubility, influences molecular packing and film morphology.Crucial for solution-processable fabrication of organic electronic devices.
FluorineLowers HOMO/LUMO energy levels, enhances electron mobility and stability.Improves performance and lifetime of OLEDs and OFETs.
BromineProvides a reactive site for further functionalization (e.g., via cross-coupling). Modifies electronic properties.Allows for the synthesis of more complex, high-performance semiconductor structures.

Interdisciplinary Research with Emerging Technologies

The versatility of the biphenyl scaffold extends its impact beyond its direct applications. It serves as a platform for interdisciplinary research, connecting organic chemistry with materials science, nanotechnology, and environmental science.

One promising frontier is the integration of functionalized biphenyls with nanomaterials. For example, research has demonstrated the use of membranes functionalized with nanoparticles for the degradation of polychlorinated biphenyls (PCBs), which are environmental pollutants structurally related to the title compound. nih.govnih.gov In these systems, Fe/Pd bimetallic nanoparticles synthesized within a functionalized membrane can effectively dechlorinate PCBs, followed by an oxidative degradation of the resulting biphenyl. nih.govnih.gov This approach combines materials engineering with environmental remediation, showcasing a novel application for understanding biphenyl chemistry. Future work could explore the use of specifically functionalized biphenyls as ligands to stabilize nanoparticles or as building blocks for creating novel hybrid materials with unique catalytic or sensing properties. figshare.com

Theoretical Predictions Guiding Experimental Design and Discovery

The complexity of designing functional molecules with precisely tailored properties necessitates a synergistic relationship between experimental synthesis and theoretical modeling. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and optical properties of new biphenyl derivatives before they are synthesized. acs.org

These theoretical studies can accurately predict:

Molecular Geometry: Calculating parameters like the dihedral angle between the two phenyl rings, which influences the molecule's conjugation and packing in the solid state. nih.gov

Electronic Properties: Estimating HOMO/LUMO energy levels, which are critical for designing efficient organic semiconductors.

Reactivity and Stability: Analyzing molecular electrostatic potential to understand intermolecular interactions and predict how molecules will behave in condensed phases or in solution. acs.org

Reaction Mechanisms: Elucidating the step-by-step pathways of chemical reactions and identifying the origin of selectivity, which aids in optimizing synthetic conditions. acs.org

Recent studies have demonstrated excellent agreement between DFT predictions and experimental outcomes, validating the power of these computational tools. acs.org The integration of machine learning and deep learning algorithms with DFT calculations is an emerging area that promises to further accelerate the discovery of new materials by predicting the properties of vast libraries of virtual compounds, guiding experimental efforts toward the most promising candidates. minafayazi.com

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2-fluoro-4'-pentyl-1,1'-biphenyl, and how can purity be ensured?

Answer:
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated biphenyl precursors and alkyl/aryl boronic acids. For example:

  • Bromo/fluoro-substituted biphenyl intermediates can be coupled with pentyl-containing boronic esters under palladium catalysis.
  • Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol or dichloromethane).
  • Purity validation requires HPLC (>98% purity) and ¹H/¹³C NMR to confirm substituent positions and absence of side products .

Advanced: How do bromo and fluoro substituents influence the electronic structure and intermolecular interactions in this compound?

Answer:

  • Electron-withdrawing effects : Bromine (σ* acceptor) and fluorine (inductive electronegativity) reduce electron density on the biphenyl core, altering dipole moments and polarizability.
  • Intermolecular interactions : Halogen bonding (Br···N/O) and C–H···F interactions stabilize crystal packing, as observed in analogous halogenated biphenyls via X-ray crystallography .
  • DFT studies (B3LYP/6-311G**) can model charge distribution and predict interaction energies, correlating with experimental lattice parameters .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for bromo (δ ~7.5–7.8 ppm), fluoro (¹⁹F NMR, δ ~-110 to -120 ppm), and pentyl (δ 0.8–2.5 ppm) groups.
  • FTIR : Confirm C–Br (500–600 cm⁻¹) and C–F (1000–1100 cm⁻¹) stretches.
  • Single-crystal X-ray diffraction : Resolve substituent positions and torsional angles between biphenyl rings .
  • Elemental analysis : Validate C, H, N, Br, and F percentages within ±0.3% deviation .

Advanced: Can computational methods predict the mesomorphic behavior of this compound in liquid crystalline phases?

Answer:

  • Molecular dynamics (MD) simulations (e.g., GROMACS) model alignment in nematic/smectic phases by analyzing torsional flexibility and alkyl chain packing.
  • Polarizable force fields (e.g., AMOEBA) quantify dipole-dipole interactions critical for phase transitions.
  • Experimental validation via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) can confirm predicted clearing points and texture patterns .

Basic: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Compare NMR data with DFT-predicted chemical shifts (e.g., Gaussian09 with PCM solvent models).
  • 2D NMR (COSY, NOESY, HSQC): Resolve overlapping signals and confirm coupling between adjacent protons.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: What strategies mitigate crystallographic disorder in X-ray structures of halogenated biphenyls?

Answer:

  • Low-temperature data collection (100 K) reduces thermal motion artifacts.
  • SHELXL refinement : Use PART and ISOR commands to model anisotropic displacement parameters for halogens and alkyl chains.
  • Twinned data processing : Apply HKLF5 in SHELXL for pseudo-merohedral twinning, common in biphenyl derivatives .

Advanced: How can structure-property relationships guide the design of analogous biphenyl derivatives?

Answer:

  • QSPR models : Correlate substituent Hammett constants (σ) with properties like melting point or dielectric anisotropy.
  • Substituent tuning : Replace bromo with iodine for stronger halogen bonding or fluoro with trifluoromethyl for enhanced thermal stability .
  • High-throughput screening : Use combinatorial libraries to test mesophase ranges and charge-transport properties .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential halogenated hydrocarbon vapors.
  • Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How does steric hindrance from the pentyl chain affect reactivity in cross-coupling reactions?

Answer:

  • Steric maps (calculated with MOE): Show reduced accessibility to the para position, favoring ortho-substitution in subsequent reactions.
  • Kinetic studies : Monitor reaction rates with bulky ligands (e.g., SPhos vs. PPh₃) to improve yields in Suzuki couplings .

Advanced: What role do halogenated biphenyls play in organic electronics?

Answer:

  • Charge-transfer complexes : Bromo/fluoro groups enhance electron affinity, enabling use in n-type semiconductors.
  • OLEDs : Serve as host materials due to high triplet energy levels (>2.5 eV).
  • Photovoltaic devices : Improve open-circuit voltage (VOC) in non-fullerene acceptors .

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